molecular formula C11H11NO3 B041431 6-Nitro-2,2-dimethylchromene CAS No. 33143-28-1

6-Nitro-2,2-dimethylchromene

Cat. No. B041431
CAS RN: 33143-28-1
M. Wt: 205.21 g/mol
InChI Key: MJVCBDKNZRGZDF-UHFFFAOYSA-N
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Description

6-Nitro-2,2-dimethylchromene, also known as NDC, is a heterocyclic organic compound that belongs to the class of chromenes. It has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 6-Nitro-2,2-dimethylchromene is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 6-Nitro-2,2-dimethylchromene has also been shown to inhibit the expression of pro-inflammatory cytokines and to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

6-Nitro-2,2-dimethylchromene has been reported to exhibit various biochemical and physiological effects. It has been found to scavenge free radicals and to protect against oxidative stress-induced damage. 6-Nitro-2,2-dimethylchromene has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce inflammation. Furthermore, 6-Nitro-2,2-dimethylchromene has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

6-Nitro-2,2-dimethylchromene has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 6-Nitro-2,2-dimethylchromene is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 6-Nitro-2,2-dimethylchromene has some limitations for lab experiments. It is not water-soluble and may require the use of organic solvents for its preparation and administration. In addition, the biological effects of 6-Nitro-2,2-dimethylchromene may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of 6-Nitro-2,2-dimethylchromene. One potential area of research is the development of novel 6-Nitro-2,2-dimethylchromene derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of 6-Nitro-2,2-dimethylchromene. Furthermore, the potential therapeutic applications of 6-Nitro-2,2-dimethylchromene in the treatment of various diseases, including cancer and neurological disorders, warrant further investigation.
Conclusion:
In conclusion, 6-Nitro-2,2-dimethylchromene is a heterocyclic organic compound with potential applications in scientific research. It has been extensively studied for its antioxidant, anti-inflammatory, and anticancer activities, as well as its neuroprotective effects. 6-Nitro-2,2-dimethylchromene has several advantages for lab experiments, but also has some limitations. Future research on 6-Nitro-2,2-dimethylchromene should focus on the development of novel derivatives, the elucidation of its molecular mechanisms, and the investigation of its therapeutic potential.

Synthesis Methods

The synthesis of 6-Nitro-2,2-dimethylchromene involves the reaction of 2,2-dimethylchromene with nitric acid in the presence of a catalyst. The yield of 6-Nitro-2,2-dimethylchromene can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and concentration of reactants.

Scientific Research Applications

6-Nitro-2,2-dimethylchromene has been widely used in scientific research due to its unique chemical properties. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. In addition, 6-Nitro-2,2-dimethylchromene has been shown to have neuroprotective effects and can potentially be used for the treatment of neurological disorders.

properties

CAS RN

33143-28-1

Product Name

6-Nitro-2,2-dimethylchromene

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2,2-dimethyl-6-nitrochromene

InChI

InChI=1S/C11H11NO3/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)15-11/h3-7H,1-2H3

InChI Key

MJVCBDKNZRGZDF-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C

synonyms

2,2-Dimethyl-6-nitro-2H-1-benzopyran;  2,2-Dimethyl-6-nitro-2H-benzo[b]pyran;  2,2-Dimethyl-6-nitro-2H-benzopyran;  2,2-Dimethyl-6-nitro-2H-chromene;  2,2-Dimethyl-6-nitrobenzopyran;  2,2-Dimethyl-6-nitrochromene;  6-Nitro-2,2-dimethyl-2H-chromene

Origin of Product

United States

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